Tachioside

Vue d'ensemble

Description

Synthesis Analysis

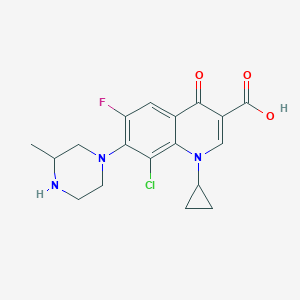

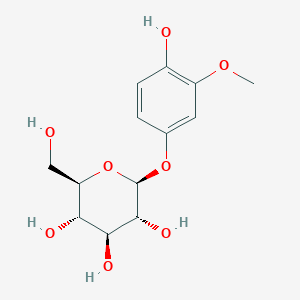

Tachioside (4-hydroxy-3-methoxy-phenyl-1-O-glucoside), a known phenolic glycoside, was isolated from various bamboo species . The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity and Trolox equivalent antioxidant capacity determined a significant antioxidant activity of this compound which was comparable to L-ascorbic acid .Molecular Structure Analysis

The molecular structure of this compound is C13H18O8 .Applications De Recherche Scientifique

Recherche Pharmaceutique

Le tachioside est un glycoside phénolique connu qui a été isolé à partir de diverses espèces de bambou . Il fait l’objet d’études pour ses propriétés médicinales potentielles. Par exemple, il a été trouvé dans les feuilles de Glochidion rubrum, une plante utilisée en médecine traditionnelle .

Activité Antioxydante

Le this compound a démontré une activité antioxydante significative. Sa capacité à piéger les radicaux 1,1-diphényl-2-picrylhydrazyle (DPPH) et sa capacité antioxydante équivalente à celle du Trolox ont été comparées à celles de l’acide L-ascorbique . Cela en fait un candidat potentiel pour une utilisation dans les compléments alimentaires et les produits pharmaceutiques visant à lutter contre le stress oxydatif.

Cicatrisation des Plaies

Le bambou, dont est dérivé le this compound, a été utilisé traditionnellement pour la cicatrisation des plaies . La présence de this compound et d’autres composés bioactifs dans le bambou peut contribuer à ses propriétés de cicatrisation. Ces composés favorisent la coagulation du sang, combattent les infections et accélèrent la cicatrisation des plaies .

Propriétés Anti-inflammatoires

Les extraits de bambou, y compris le this compound, ont montré des propriétés anti-inflammatoires potentielles . Cela pourrait rendre le this compound utile dans le traitement des affections inflammatoires.

Activité Antimicrobienne

Le this compound, ainsi que d’autres composés présents dans le bambou, a démontré des propriétés antimicrobiennes . Cela pourrait être particulièrement utile dans les soins des plaies, où la prévention des infections est cruciale.

Soins de la Peau

Compte tenu de ses propriétés de cicatrisation, anti-inflammatoires et antimicrobiennes, le this compound pourrait être un ingrédient précieux dans les produits de soins de la peau . Il pourrait potentiellement être utilisé dans les crèmes, les lotions et les pommades conçues pour apaiser, guérir et protéger la peau.

Médecine Traditionnelle

Le this compound se trouve dans des plantes qui ont été utilisées dans les systèmes de médecine traditionnelle du monde entier

Orientations Futures

Bamboos have economically important secondary metabolite classes with a possible medicinal application, but further studies on phytochemistry and in vivo assays are still needed to better evaluate their benefits to human health . This suggests that future research could focus on further exploring the medicinal potential of Tachioside and other similar compounds.

Mécanisme D'action

Target of Action

Tachioside primarily targets nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 cells . Nitric oxide is a free radical that plays a crucial role in various physiological and pathological processes, including inflammation and immune responses .

Mode of Action

This compound interacts with its targets by inhibiting nitric oxide production. It has been reported to exhibit an IC50 value of 12.14 μM in lipopolysaccharide-stimulated RAW 264.7 cells . This suggests that this compound can effectively suppress the production of nitric oxide, thereby modulating the inflammatory response.

Biochemical Pathways

Given its inhibitory effect on nitric oxide production, it’s likely that this compound impacts the nitric oxide synthase (nos) pathway, which is responsible for the production of nitric oxide . By inhibiting this pathway, this compound may reduce inflammation and exert its therapeutic effects.

Result of Action

This compound has been reported to exhibit anti-obesity, antioxidant, and α-glucosidase inhibitory activities . Its inhibition of nitric oxide production suggests that it may have anti-inflammatory effects. These molecular and cellular effects could contribute to its potential therapeutic applications.

Analyse Biochimique

Biochemical Properties

Tachioside has been found to interact with various biomolecules in biochemical reactions . For example, it has been shown to inhibit the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 cells . This suggests that this compound may interact with enzymes involved in nitric oxide synthesis.

Cellular Effects

This compound has been shown to have effects on various types of cells. For example, it has been found to inhibit the production of nitric oxide in lipopolysaccharide-stimulated RAW 264.7 cells . This suggests that this compound may influence cell function by modulating nitric oxide production, which can impact cell signaling pathways and cellular metabolism.

Molecular Mechanism

Its ability to inhibit nitric oxide production suggests that it may interact with enzymes involved in nitric oxide synthesis

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-hydroxy-3-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O8/c1-19-8-4-6(2-3-7(8)15)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVHACHAQJFTLZ-UJPOAAIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of tachioside?

A1: this compound has a molecular formula of C13H18O7 and a molecular weight of 286.28 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers commonly use spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to elucidate the structure of this compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] 1D and 2D NMR data, including 1H-NMR, 13C-NMR, COSY, HMQC, and HMBC, are frequently reported. These data provide valuable information about the connectivity and spatial arrangement of atoms within the molecule.

Q3: What is the primary biological activity associated with this compound?

A3: this compound exhibits significant antioxidant activity. [, , , , , ] Studies have demonstrated its ability to scavenge DPPH radicals and exhibit Trolox equivalent antioxidant capacity comparable to L-ascorbic acid.

Q4: What other potential bioactivities has this compound demonstrated?

A4: In addition to its antioxidant properties, this compound has shown potential in:

- Inhibiting adipogenesis: this compound decreased lipid content in 3T3-L1 adipocytes by inhibiting lipogenesis. [, ]

- Anti-allergic inflammatory activity: this compound, along with other phenolic glycosides, suppressed histamine release from mast cells and attenuated the gene expressions of proinflammatory cytokines TNF-α and IL-6. []

- Melanin synthesis inhibition: this compound significantly suppressed melanin production in cells, suggesting potential for addressing hyperpigmentation. []

- Vasoactive activity: this compound was found in fractions of Magnolia officinalis leaves exhibiting vasoactive properties. []

Q5: Which plant species are known to be rich sources of this compound?

A5: this compound has been isolated from various plant species, with some notable sources being:

- Bamboo: Different species, particularly the culm of Phyllostachys bambusoides, contain considerable amounts of this compound. [, ]

- Wheat Bran: this compound is a constituent of wheat bran extracts. [, ]

- Other Plant Sources: this compound has also been found in species like Dendrobium officinale [], Salsola komarovii [], Lindera obtusiloba[10], Heliciopsis lobata [], Litchi chinensis pericarp [, ], and Eurycorymbus cavaleriei [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.